

# Application Notes and Protocols for Quantitative Analysis of HYNIC-iPSMA SPECT Images

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | HYNIC-iPSMA |           |
| Cat. No.:            | B12390982   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of SPECT (Single Photon Emission Computed Tomography) images obtained using the radiotracer 99mTc-**HYNIC-iPSMA**. This technology is a valuable tool in the research and clinical evaluation of prostate cancer by targeting the Prostate-Specific Membrane Antigen (PSMA).

### Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an excellent target for diagnostic imaging and targeted radionuclide therapy.[1] 99mTc-HYNIC-iPSMA is a radiopharmaceutical that specifically binds to PSMA, allowing for the visualization of primary and metastatic prostate cancer lesions using SPECT imaging.[2][3] The hydrazinonicotinamide (HYNIC) component serves as a chelator for technetium-99m (99mTc), a readily available and cost-effective radionuclide with favorable imaging characteristics.[3][4] Quantitative analysis of 99mTc-HYNIC-iPSMA SPECT images allows for an objective assessment of tracer uptake in tumors and healthy organs, which is crucial for dosimetry, treatment response evaluation, and drug development.

## **Key Applications**



- Diagnosis and Staging of Prostate Cancer: Detection of primary tumors and metastatic lesions in lymph nodes, bones, and visceral organs.
- Biochemical Recurrence: Localization of recurrent disease in patients with rising PSA levels after primary treatment.
- Theranostics: Screening patients for PSMA-targeted radioligand therapy and assessing treatment response.
- Dosimetry: Calculating radiation absorbed doses to critical organs and tumors to ensure patient safety.

# Experimental Protocols Protocol 1: Radiolabeling of HYNIC-iPSMA with 99mTc

This protocol describes the preparation of 99mTc-**HYNIC-iPSMA** for intravenous administration.

#### Materials:

- HYNIC-iPSMA lyophilized kit
- Sterile, pyrogen-free sodium pertechnetate (Na99mTcO4) solution
- 0.2 M phosphate buffer solution (pH 7.0)
- Saline solution (0.9% NaCl)
- Heating block or boiling water bath
- Instant thin-layer chromatography (ITLC) system for quality control

#### Procedure:

- To a sterile vial containing the lyophilized HYNIC-iPSMA powder, add 0.5 mL of saline.
- Add approximately 1.0 mL of sodium pertechnetate solution containing the desired radioactivity (e.g., 740 MBq or 20 mCi) to the vial.



- Incubate the reaction mixture in a heating block at 95-100°C for 10-15 minutes.
- Allow the vial to cool to room temperature for about 15 minutes.
- Perform quality control to determine the radiochemical purity using ITLC. The purity should be greater than 95%.
- The final product is a clear, aqueous solution ready for intravenous injection.

## **Protocol 2: SPECT/CT Image Acquisition**

This protocol outlines the procedure for acquiring whole-body and SPECT/CT images following the administration of 99mTc-**HYNIC-iPSMA**.

#### Patient Preparation:

- No specific patient preparation such as fasting is required.
- · Patients should be well-hydrated.

#### Procedure:

- Administer approximately 740 MBq (20 mCi) of 99mTc-HYNIC-iPSMA intravenously.
- Imaging is typically performed 3 to 4 hours after injection.
- Acquire whole-body planar images in the supine position from head to toe using a dual-head gamma camera equipped with a low-energy, high-resolution (LEHR) collimator.
  - Matrix size: 256 x 1024
  - Scan speed: 10-12 cm/min
  - Energy window: 15% centered at 140 keV
- Immediately following the whole-body scan, perform SPECT/CT of the chest, abdomen, and pelvis.
  - SPECT Acquisition:







Rotation: 360 degrees with non-circular orbit

Projections: 60-128 projections

Time per projection: 10-30 seconds

Matrix size: 128 x 128

CT Acquisition:

Tube voltage: 120 kV

■ Tube current: 90 mAs (low-dose for attenuation correction and anatomical localization)

### **Protocol 3: Quantitative Image Analysis**

This protocol describes the steps for performing quantitative analysis of the acquired SPECT/CT images.

#### Image Reconstruction:

- Reconstruct the SPECT data using an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM).
- Apply corrections for attenuation (using the CT data), scatter, and resolution recovery to improve image quality and quantitative accuracy.

#### Quantitative Analysis:

- Volume of Interest (VOI) Delineation:
  - On the fused SPECT/CT images, draw VOIs around areas of increased tracer uptake that are considered positive for tumor involvement. Positive lesions are identified as having uptake higher than the surrounding normal tissue and not corresponding to physiological uptake.
  - VOIs can be defined using a fixed threshold (e.g., 40% of the maximum pixel value within the lesion) or by manual delineation.



- Draw VOIs on normal organs (e.g., liver, kidneys, salivary glands, spleen) for background and dosimetry calculations.
- Calculation of Quantitative Metrics:
  - Standardized Uptake Value (SUV): While more commonly associated with PET, SUV can be calculated for SPECT with appropriate system calibration. The SUVmax (maximum pixel value within the VOI) and SUVmean (average pixel value within the VOI) are often reported.
  - Tumor-to-Background Ratio (TBR): This is a simpler semi-quantitative metric that does not require absolute calibration. It is calculated as the ratio of the mean or maximum counts in the tumor VOI to the mean counts in a background VOI (e.g., contralateral normal tissue or a large vessel). A strong correlation has been shown between TBR from 99mTc-HYNIC-iPSMA SPECT and SUVmax from 68Ga-PSMA PET.

# Data Presentation Dosimetry Data

The following table summarizes the estimated radiation absorbed doses to various organs from 99mTc-**HYNIC-iPSMA**, as reported in different studies.

| Organ           | Absorbed Dose<br>(mGy/MBq) - Study<br>1 | Absorbed Dose<br>(mSv/MBq) - Study<br>2 | Effective Dose<br>(mSv/MBq)     |
|-----------------|-----------------------------------------|-----------------------------------------|---------------------------------|
| Kidneys         | -                                       | 1.63E-02 ± 7.32E-03                     | 3.72E-03 ± 4.5E-04              |
| Spleen          | -                                       | 1.21E-02 ± 2.64E-03                     | 4.84E-03 ± 9.30E-05             |
| Salivary Glands | -                                       | 1.93E-02 ± 3.88E-03                     | 0.0052 (for 99mTc-<br>PSMA I&S) |
| Liver           | -                                       | -                                       | -                               |
| Small Intestine | -                                       | -                                       | -                               |
| Total Body      | 1.54E-03 ± 2.43E-04                     | -                                       | -                               |



Note: Dosimetry values can vary between different 99mTc-labeled PSMA tracers and calculation methods. The effective dose of 99mTc-EDDA/**HYNIC-iPSMA** is reported to be 0.0046 mSv/MBq.

## **Clinical Performance**

The detection rate of 99mTc-**HYNIC-iPSMA** SPECT/CT is highly dependent on the patient's serum PSA level, particularly in the setting of biochemical recurrence.

| PSA Level (ng/mL) | Detection Rate (%) - Study<br>1 | Detection Rate (%) - Study<br>2 |
|-------------------|---------------------------------|---------------------------------|
| 0 - 2             | 48.6                            | 16.6                            |
| >2 - 5            | 85.1                            | -                               |
| >2 - 10           | -                               | 83.3                            |
| >5 - 10           | 92.1                            | -                               |
| >10               | 96.3                            | 89.2                            |
| Overall           | 80.3                            | 77.5                            |

## **Visualizations**







#### Simplified Overview of PSMA Function



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]



- 3. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative Analysis of HYNIC-iPSMA SPECT Images]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390982#quantitative-analysis-of-hynic-ipsma-spect-images]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com